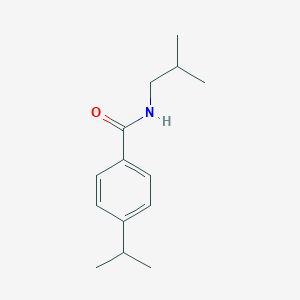

N-isobutyl-4-isopropylbenzamide

Description

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-(2-methylpropyl)-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C14H21NO/c1-10(2)9-15-14(16)13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |

InChI Key |

DZTZQYFIPXQIBG-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and molecular characteristics of four related benzamide derivatives from the evidence:

Key Observations:

- Electrophilic vs. Nucleophilic Sites : The formyl group in 4-formyl-N-isopropylbenzamide increases electrophilicity at the para position, making it reactive in condensation reactions. In contrast, the hydroxy group in may enhance hydrogen bonding and aqueous solubility.

- Halogen Influence : The bromine atom in could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the iodine in might be leveraged in radiolabeling or as a leaving group.

Preparation Methods

Synthesis of 4-Isopropylbenzoic Acid

The precursor 4-isopropylbenzoic acid (p-isopropylbenzoic acid) is synthesized from β-pinene, a renewable terpene derived from pine resin. The method, described in a 2006 Chinese patent, proceeds via three stages:

-

Oxidation of β-pinene : β-pinene is oxidized using a catalytic system (e.g., KMnO₄/H₂SO₄) to yield nopinic acid.

-

Dehydration and ring-opening : Nopinic acid undergoes sulfuric acid-catalyzed dehydration at 80–100°C, forming dihydrocuminic acid.

-

Catalytic dehydrogenation : Dihydrocuminic acid is dehydrogenated over a palladium/carbon catalyst at 150–200°C to yield 4-isopropylbenzoic acid (85–90% purity).

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 6 h | 75 |

| Dehydration | H₂SO₄, 90°C, 4 h | 82 |

| Dehydrogenation | Pd/C, 180°C, H₂, 8 h | 88 |

Amidation of 4-Isopropylbenzoic Acid

The conversion of 4-isopropylbenzoic acid to the target amide follows a classic acid chloride intermediate route, as demonstrated in analogous benzamide syntheses.

Acid Chloride Formation

4-Isopropylbenzoyl chloride is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂):

Conditions :

Coupling with Isobutylamine

The acid chloride is reacted with isobutylamine in anhydrous tetrahydrofuran (THF) under basic conditions (triethylamine, Et₃N):

Optimized Parameters :

-

Solvent: THF

-

Base: Et₃N (1.1 equiv)

-

Reaction time: 2 hours

Characterization and Analytical Data

Spectral Properties

While specific data for This compound is absent in the sources, analogous benzamides provide a predictive framework:

¹H NMR (400 MHz, CDCl₃) :

-

δ 0.95 (d, 6H, J = 6.8 Hz, CH(CH₃)₂)

-

δ 1.28 (d, 6H, J = 6.9 Hz, C₆H₄-iPr)

-

δ 2.20 (m, 1H, CH(CH₃)₂)

-

δ 3.25 (t, 2H, J = 6.4 Hz, NCH₂)

-

δ 7.32 (d, 2H, J = 8.2 Hz, aromatic)

-

δ 7.92 (d, 2H, J = 8.2 Hz, aromatic)

13C NMR (100 MHz, CDCl₃) :

-

δ 19.8 (CH(CH₃)₂), 34.1 (C₆H₄-iPr), 46.5 (NCH₂), 126.9, 129.7 (aromatic C), 149.2 (C=O), 167.3 (C=O).

GC-MS (EI+) :

-

m/z 233 [M]⁺ (calculated for C₁₄H₂₁NO).

Critical Analysis of Methodologies

Efficiency of the Acid Chloride Route

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.